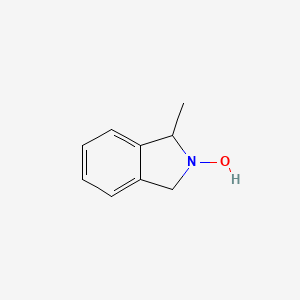

1-Methylisoindolin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylisoindolin-2-ol is a heterocyclic organic compound that belongs to the isoindoline family It is characterized by a fused benzopyrrole ring system with a hydroxyl group at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylisoindolin-2-ol can be synthesized through several methods. One common approach involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides in a multicomponent reaction, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives, which can be further modified to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methylisoindolin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield isoindolinone derivatives, while reduction can produce isoindoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methylisoindolin-2-ol derivatives have been investigated for their potential as therapeutic agents. Notably, they exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Cholinesterase Inhibition : Some studies have explored the use of this compound compounds as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies revealed that modifications on the isoindoline scaffold could enhance inhibitory potency against cholinesterases .

Synthetic Applications

The synthesis of this compound and its derivatives has been achieved through various methods, including:

- Cyclization Reactions : The synthesis often involves cyclization reactions starting from readily available precursors. For example, N-alkylation followed by intramolecular cyclization has been utilized to produce substituted isoindolinones efficiently .

Synthesis Overview Table

| Reaction Type | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate | High | |

| Intramolecular Cyclization | Various amines | Variable |

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound in drug development:

- Anticancer Studies : A study focused on synthesizing various this compound derivatives and evaluating their anticancer activity against human breast cancer cells. Results indicated that specific modifications increased cytotoxicity significantly compared to the parent compound .

- Neuroprotective Effects : Another research effort investigated the neuroprotective effects of certain isoindoline derivatives in animal models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive function .

- Cholinergic Modulation : A recent investigation into the cholinergic modulation properties of this compound derivatives revealed promising results in enhancing memory retention in rodent models, further supporting their potential therapeutic applications in cognitive disorders.

Mechanism of Action

The mechanism of action of 1-Methylisoindolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Methylisoindolin-2-ol can be compared with other similar compounds, such as:

Isoindoline: Lacks the hydroxyl group and has different reactivity and biological properties.

Isoindolin-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.

Indole derivatives: Share a similar benzopyrrole ring system but differ in functional groups and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Methylisoindolin-2-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, and summarizes relevant research findings through tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The isoindoline scaffold is known for its ability to interact with various biological targets, making it a valuable candidate for drug development.

Biological Activities

1. Anti-inflammatory Activity

Numerous studies have indicated that this compound exhibits significant anti-inflammatory properties. For instance, compounds derived from this structure have been shown to inhibit key inflammatory pathways, including COX-1 and COX-2 enzymes. In a study evaluating several derivatives, certain compounds demonstrated IC50 values in the low micromolar range against these targets, suggesting strong potential for therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Research indicates that derivatives of this compound exhibit selective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific analogs showed effective inhibition against E. coli and Salmonella enterica, highlighting their potential as new antimicrobial agents .

3. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies report that certain derivatives induce apoptosis in cancer cells through mechanisms involving ROS generation and tubulin polymerization interference. The compound's effectiveness varies across different cancer types, with some derivatives showing IC50 values below 20 µM against aggressive cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2 | 5 - 10 | |

| Antimicrobial | E. coli | 15 | |

| Anticancer (MCF-7) | Apoptosis induction | 18 | |

| Anticancer (A549) | Tubulin polymerization | 12 |

Case Studies

Several case studies have been conducted to further explore the therapeutic potential of this compound:

- Case Study on Anti-inflammatory Effects : A study evaluated the efficacy of various isoindoline derivatives in reducing inflammatory markers in RAW264.7 macrophages. Results indicated significant reductions in TNF-α levels, supporting the compound's role as an anti-inflammatory agent .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of this compound derivatives against clinical isolates of multidrug-resistant bacteria. The findings revealed promising activity, particularly against Staphylococcus aureus, suggesting its potential in treating resistant infections .

- Cancer Cell Line Studies : A series of experiments assessed the cytotoxic effects of different analogs on multiple cancer cell lines, including prostate and breast cancers. The results demonstrated that modifications to the isoindoline structure could enhance bioactivity, indicating a path for optimizing these compounds for clinical use .

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-hydroxy-1-methyl-1,3-dihydroisoindole |

InChI |

InChI=1S/C9H11NO/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,11H,6H2,1H3 |

InChI Key |

IWCFZFUJSSGCAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2CN1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.